molecular formula C12H13NO4 B4832697 1-(2-phenoxyethoxy)-2,5-pyrrolidinedione

1-(2-phenoxyethoxy)-2,5-pyrrolidinedione

Cat. No. B4832697
M. Wt: 235.24 g/mol
InChI Key: BUVLNRFOYVPOHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-phenoxyethoxy)-2,5-pyrrolidinedione, commonly known as Milrinone, is a potent and selective phosphodiesterase III (PDE-III) inhibitor that is used as an inotropic agent and vasodilator. It was first synthesized in the 1970s and has since been used in the treatment of heart failure and other cardiovascular diseases.

Scientific Research Applications

Milrinone is primarily used as an inotropic agent and vasodilator in the treatment of heart failure and other cardiovascular diseases. It has been shown to increase cardiac output and decrease pulmonary capillary wedge pressure, which are important indicators of heart function. Milrinone has also been used in the treatment of acute heart failure, pulmonary hypertension, and septic shock.

Mechanism of Action

Milrinone works by inhibiting the breakdown of cyclic adenosine monophosphate (cAMP) by 1-(2-phenoxyethoxy)-2,5-pyrrolidinedione. This results in an increase in intracellular cAMP levels, which leads to increased contractility and relaxation of smooth muscle cells. Milrinone also has vasodilatory effects, which further enhances cardiac output and reduces afterload.
Biochemical and Physiological Effects:
Milrinone has several biochemical and physiological effects. It increases cardiac output, decreases pulmonary capillary wedge pressure, and reduces systemic vascular resistance. Milrinone also improves diastolic function and reduces myocardial oxygen consumption. Additionally, Milrinone has been shown to have anti-inflammatory effects and may be useful in the treatment of sepsis.

Advantages and Limitations for Lab Experiments

Milrinone has several advantages for lab experiments. It is a well-established drug with a known mechanism of action and has been extensively studied in both animal and human models. Milrinone is also readily available and relatively inexpensive. However, Milrinone has some limitations for lab experiments. It has a short half-life and requires continuous infusion, which can be challenging to maintain in some experimental settings. Additionally, Milrinone has a narrow therapeutic window and can cause adverse effects if not carefully monitored.

Future Directions

For research include the use of Milrinone in the treatment of sepsis, the use of Milrinone in combination with other drugs for the treatment of heart failure, and the development of newer and more potent 1-(2-phenoxyethoxy)-2,5-pyrrolidinedione inhibitors.

properties

IUPAC Name

1-(2-phenoxyethoxy)pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO4/c14-11-6-7-12(15)13(11)17-9-8-16-10-4-2-1-3-5-10/h1-5H,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUVLNRFOYVPOHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OCCOC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>35.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24781773
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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